molecular formula C23H18N4O11S3 B13776975 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid CAS No. 85409-49-0

4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid

Cat. No.: B13776975
CAS No.: 85409-49-0
M. Wt: 622.6 g/mol
InChI Key: TXXKONXNGGPOSG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound. It is characterized by its azo group, nitrophenyl group, and sulphonyl amino group attached to a naphthalene backbone. Compounds like this are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.

    Sulphonation: The resulting azo compound undergoes sulphonation with p-toluenesulfonyl chloride to introduce the sulphonyl amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Quinones, nitroso derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Used in the production of azo dyes due to its vibrant color and stability.

    Analytical Chemistry: Employed as a reagent for detecting metal ions in solution.

Biology and Medicine

    Biological Staining: Utilized in histology for staining tissues.

    Drug Development: Investigated for potential pharmacological activities.

Industry

    Textile Industry: Applied in dyeing fabrics.

    Plastic Industry: Used as a colorant in plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulphonyl groups. The azo group can participate in electron transfer reactions, while the sulphonyl group can form strong interactions with various substrates. These interactions are crucial for its applications in dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid: Lacks the sulphonyl amino group.

    4-Hydroxy-3-((4-aminophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitrophenyl and sulphonyl amino groups in 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid makes it unique. These functional groups contribute to its distinct chemical properties and applications, particularly in the field of dyes and pigments.

Properties

CAS No.

85409-49-0

Molecular Formula

C23H18N4O11S3

Molecular Weight

622.6 g/mol

IUPAC Name

4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C23H18N4O11S3/c1-13-2-8-17(9-3-13)39(31,32)26-19-12-18(40(33,34)35)10-14-11-20(41(36,37)38)22(23(28)21(14)19)25-24-15-4-6-16(7-5-15)27(29)30/h2-12,26,28H,1H3,(H,33,34,35)(H,36,37,38)

InChI Key

TXXKONXNGGPOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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